molecular formula C9H7N3O2S2 B1424954 3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid CAS No. 1228553-06-7

3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid

Cat. No. B1424954
CAS RN: 1228553-06-7
M. Wt: 253.3 g/mol
InChI Key: ORUDJNJLNBTSKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, such as 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), has been reported in several studies . The Michael addition reaction of AMT with α,β-unsaturated compounds was studied, and the products were obtained under optimal conditions . Then, the acylation reaction of these products with chloroacetyl chloride yielded the respective derivatives . These products were cyclized to two different rings by the reaction with potassium isothiocyanate .


Molecular Structure Analysis

The molecular structure of 3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid includes a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of a thiadiazole ring in the structure of this compound is significant, as it contributes to its physical and chemical properties .


Chemical Reactions Analysis

The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) was fully investigated in the absence and presence of electrochemically generated p-benzoquinone . The obtained voltammograms exhibited an “electron transfer + chemical reaction” (EC) mechanism . Electrosynthesis of new 1,3,4-thiadiazole derivatives was conducted by constant current electrolysis (CCE) as a facile and cost-effective method for the formation of S–S and S–C bonds .

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have been studied for their antimicrobial properties. For instance, compounds with a thiadiazole structure have been screened against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, showing potential as antimicrobial agents .

Plant Growth Regulation

Some thiadiazole derivatives have been evaluated for their ability to regulate plant growth. By comparing the growth of seedlings treated with these compounds to those treated only with water, researchers can determine the plant growth regulating activities .

Anticancer Properties

Thiadiazoles are also being explored for their anticancer potential. The presence of a thiadiazole ring in certain compounds has been associated with varied bioactivities, including anticancer effects .

Electrochemical Applications

The electrochemical behavior of thiadiazole compounds is another area of interest. Studies have investigated the interaction of these compounds with other chemicals, which could have implications for electrochemical applications .

Drug Development

The structural fragment of thiadiazole is often found in drug studies due to its varied bioactivities. Compounds containing thiadiazole rings are being researched for their potential as pharmaceuticals with antimicrobial, anticancer, and antiviral properties .

Chemical Synthesis and Functionalization

Research into the functionalization of thiadiazole derivatives is ongoing, with studies yielding products that have different chain lengths and properties. This research could lead to the development of new chemicals with specific desired functions .

Future Directions

The future directions for the study of 3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid and similar compounds could include further investigation of their electrochemical behavior , exploration of their potential biological activities , and development of more efficient synthesis methods .

properties

IUPAC Name

3-[(4-sulfanylidenethiadiazolidin-5-ylidene)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S2/c13-9(14)5-2-1-3-6(4-5)10-8-7(15)11-12-16-8/h1-4,12H,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUDJNJLNBTSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C2C(=S)NNS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid
Reactant of Route 2
3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid
Reactant of Route 3
3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid
Reactant of Route 4
3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid
Reactant of Route 6
3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid

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